molecular formula C7H2Br2F2O B1422560 3,6-Dibromo-2,4-difluorobenzaldehyde CAS No. 1160573-51-2

3,6-Dibromo-2,4-difluorobenzaldehyde

Cat. No. B1422560
CAS RN: 1160573-51-2
M. Wt: 299.89 g/mol
InChI Key: INWNDQDVNWEPAA-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,4-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2Br2F2O and a molecular weight of 299.9 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2Br2F2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H . This indicates that the molecule consists of a benzene ring with bromine atoms at positions 3 and 6, fluorine atoms at positions 2 and 4, and a formyl group (C=O) at position 1.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its boiling point is between 67-76 degrees Celsius .

Scientific Research Applications

Spectroscopic Analysis

  • Matrix-Isolation Infrared Spectroscopy : Research on difluorobenzaldehydes, including 2,4-difluorobenzaldehyde, utilized matrix-isolation infrared spectroscopy. This study observed photo-induced rotational isomerism in these compounds, identifying two rotamers (anti and syn) upon photoexcitation. The energy differences between these rotamers were evaluated and found to be in good agreement with DFT calculations (Itoh, Tanaka, Tsukada, Nishikiori, & Fujii, 2011).

Chemical Synthesis

  • Synthesis and Optimization : Another study focused on the synthesis of 2,4-difluorobenzaldehyde from 1,3-difluorobenzene and carbon monoxide, exploring the effects of various conditions on the conversion ratio and yield. The research achieved high selectivity and purity for 2,4-difluorobenzaldehyde (Zhou Fengjun, 2005).

Crystallographic Studies

  • Hydrogen-Bonded Structures : Research on the crystal structures of various benzaldehydes, including 2,4-difluorobenzaldehyde, revealed insights into hydrogen-bonded chains and sheets formed in these compounds. This study highlighted the molecular arrangements and interactions in such structures (Wardell, de Souza, Ferreira, Vasconcelos, Low, & Glidewell, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and halogen bonding .

Pharmacokinetics

The compound’s molecular weight (2999 g/mol) suggests that it may be absorbed in the gastrointestinal tract following oral administration . The compound’s distribution, metabolism, and excretion are currently unknown.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,6-Dibromo-2,4-difluorobenzaldehyde. Specific details about how these factors affect the compound’s action are currently unknown .

properties

IUPAC Name

3,6-dibromo-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWNDQDVNWEPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289751
Record name 3,6-Dibromo-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160573-51-2
Record name 3,6-Dibromo-2,4-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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